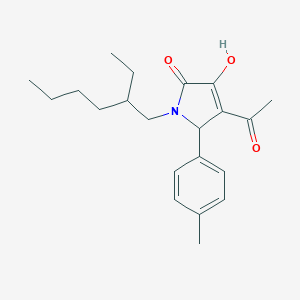

![molecular formula C14H13N3O B506086 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine CAS No. 380641-63-4](/img/structure/B506086.png)

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms . Imidazole rings are key components in many functional molecules and are utilized in a diverse range of applications .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and ammonia . A one-pot synthesis of tetra-substituted imidazole has been reported, involving the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or the other nitrogen atom . The structure of the compound in the obtained crystal forms showed that the studied polymorphs differ in the conformation of the molecules .Chemical Reactions Analysis

Imidazoles are versatile heterocycles that can undergo a variety of chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Applications De Recherche Scientifique

Microwave-Assisted Synthesis

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine and its derivatives can be synthesized using microwave-assisted methods. This approach is beneficial for drug discovery programs due to its straightforward and simple operations. It allows for the creation of a small, diverse library of compounds (Chanda et al., 2012).

Corrosion Inhibition

Imidazole derivatives, including those with methoxy groups, have been investigated for their corrosion inhibition efficacy. These derivatives exhibit strong adsorption, following the Langmuir model, and act as mixed-type corrosion inhibitors (Prashanth et al., 2021).

Chemosensor Development

Imidazole derivatives like 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine have been used to develop chemosensors for amines. They exhibit fast response and visible color changes, which are advantageous for sensing applications (Afandi et al., 2020).

Anticancer Research

Imidazole derivatives show promise in anticancer research. They have been found to induce apoptosis and cellular senescence in cancer cells, making them attractive targets for the development of new cancer therapies (Sharma et al., 2014).

Dual Receptor Antagonists

These compounds have been synthesized as dual serotonin receptor antagonists, potentially useful for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Deau et al., 2015).

Antimicrobial Activity

Imidazole derivatives, including 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, have shown antimicrobial activity. These compounds are effective against various bacteria and fungi, making them valuable for the development of new antimicrobial agents (Khanage et al., 2020).

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that future research could focus on developing new synthesis methods and exploring the potential applications of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJKWARGFFLVJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506004.png)

![2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2H-pyrrol-5-one](/img/structure/B506005.png)

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506006.png)

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506007.png)

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506009.png)

![2-(4-tert-butylphenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506010.png)

![2-(4-chlorophenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506011.png)

![2-(2-chlorophenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506013.png)

![2-(3-fluorophenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506014.png)

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506018.png)

![2-(4-ethoxyphenyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506019.png)

![2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2H-pyrrol-5-one](/img/structure/B506023.png)

![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506025.png)